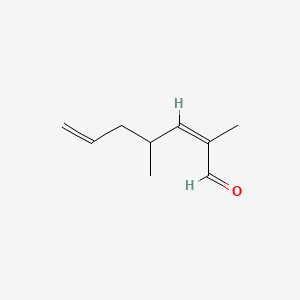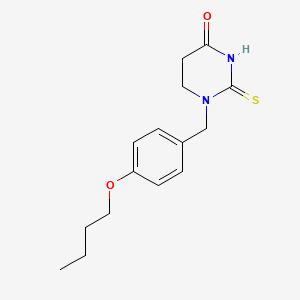
N-Phenyl-N'-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine is an organic compound with the molecular formula C20H20N2. It is a derivative of phenylenediamine, characterized by the presence of phenyl and phenylethyl groups attached to the nitrogen atoms of the benzene-1,4-diamine core. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine can be synthesized through a two-step process. In the first step, 4-aminodiphenylamine reacts with acetophenone in the presence of an acidic catalyst to form the intermediate product. This intermediate is then subjected to further reaction conditions to yield the final compound .
Industrial Production Methods
Industrial production of N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine involves its interaction with molecular targets and pathways in biological systems. The compound’s low ionization energy allows it to react with reactive oxygen species, such as ozone, faster than these species can react with other molecules . This property makes it an effective antioxidant and antiozonant, protecting materials like rubber from oxidative degradation.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-1,4-phenylenediamine: A simpler derivative with similar antioxidant properties.
N-Isopropyl-N’-phenyl-1,4-phenylenediamine: Known for its use as an antiozonant in rubber.
N,N,N’,N’-Tetrakis[4-(dibutylamino)phenyl]-1,4-benzenediamine: A more complex derivative with enhanced stability and reactivity.
Uniqueness
N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine is unique due to the presence of both phenyl and phenylethyl groups, which enhance its reactivity and stability compared to simpler derivatives. This makes it particularly useful in applications requiring high-performance antioxidants and stabilizers.
Properties
CAS No. |
86579-44-4 |
|---|---|
Molecular Formula |
C26H24N2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-N-phenyl-4-N-[4-(1-phenylethyl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C26H24N2/c1-20(21-8-4-2-5-9-21)22-12-14-24(15-13-22)28-26-18-16-25(17-19-26)27-23-10-6-3-7-11-23/h2-20,27-28H,1H3 |
InChI Key |
PIYLSRIGTMZWFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


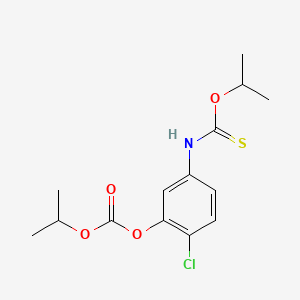
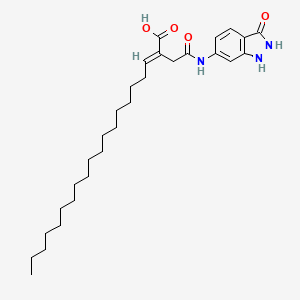
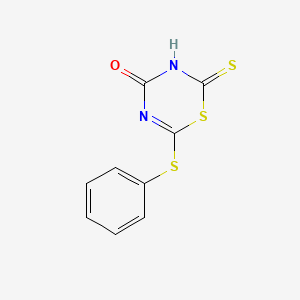


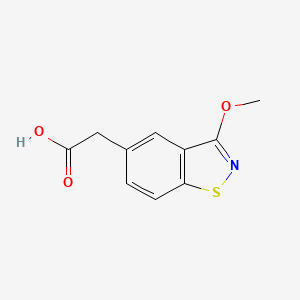

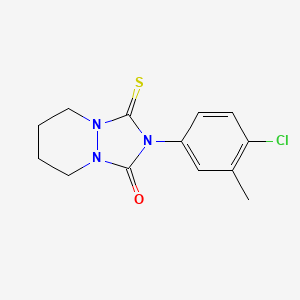
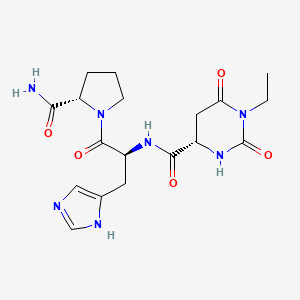
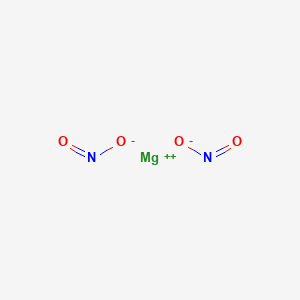

![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
